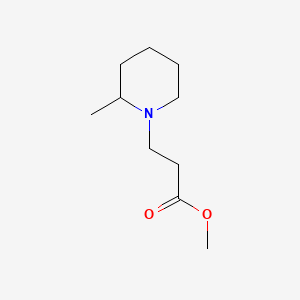

Methyl 3-(2-methylpiperidin-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(2-methylpiperidin-1-yl)propanoate” is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.27 . This compound is used for research purposes .

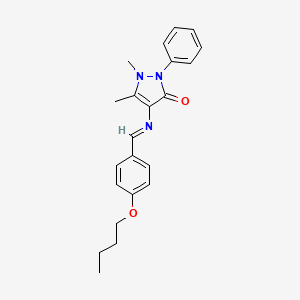

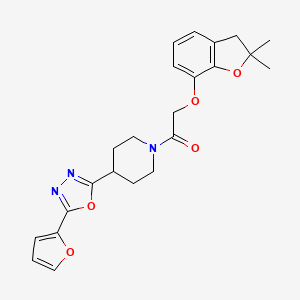

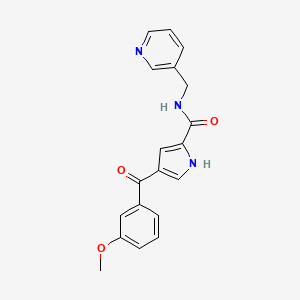

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO2/c1-9-5-3-4-7-11(9)8-6-10(12)13-2/h9H,3-8H2,1-2H3 . This indicates the structural formula of the compound. The SMILES representation is CC1CCCCN1CCC(=O)OC , which provides a text notation for the compound’s structure.Physical And Chemical Properties Analysis

“Methyl 3-(2-methylpiperidin-1-yl)propanoate” is a compound with a molecular weight of 185.27 . The compound should be stored at a temperature of 28°C .Scientific Research Applications

NMDA Receptor Antagonists

Research on analogues of N-methyl-D-aspartate (NMDA) receptor antagonists, such as (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, explores the structural orientation optimal for receptor interaction. These compounds demonstrate high affinity for the NMDA receptor and protect against glutamate toxicity, suggesting potential applications in neurological conditions (Butler et al., 1998).

Microbial Production of Flavor Compounds

The microbial transformation of substrates to produce flavoring substances like 3-Methylthio-1-propanol showcases green and eco-friendly production methods. The optimization of production conditions for such compounds by microbial strains indicates potential applications in food technology and enhancement of aroma profiles in fermented foods (Ma et al., 2022).

Acetylcholinesterase Activity Measurement

Studies involving N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP) for the measurement of acetylcholinesterase (AChE) activity in the human brain through PET imaging highlight the importance of such compounds in understanding brain function and diagnosing neurological disorders. The kinetic analysis of these compounds provides valuable data on AChE activity, which is crucial for the study of diseases like Alzheimer's (Koeppe et al., 1999).

Organic Sensitizers for Solar Cells

The engineering of organic sensitizers, which include donor, electron-conducting, and anchoring groups, for solar cell applications reflects the potential of piperidine derivatives in renewable energy technologies. These sensitizers show high efficiency in converting sunlight to electricity, demonstrating the broader applicability of piperidines in energy-related materials science (Kim et al., 2006).

Synthetic Microbial Community for Flavor Biosynthesis

The construction of synthetic microbial communities for the biosynthesis of volatile sulfur compounds, such as 3-(Methylthio)-1-propanol, by a multi-module division of labor approach illustrates the innovative use of microbial engineering in food science. This research aims to enhance flavor features of fermented foods, offering insights into the manipulation of microbial pathways for desired product profiles (Du et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Methyl 3-(2-methylpiperidin-1-yl)propanoate are currently unknown. This compound is used in proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.

Biochemical Pathways

The biochemical pathways affected by Methyl 3-(2-methylpiperidin-1-yl)propanoate Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation. The downstream effects of these pathway alterations would depend on the specific roles of the targets of this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-(2-methylpiperidin-1-yl)propanoate. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets and how stable it is in a biological environment.

properties

IUPAC Name |

methyl 3-(2-methylpiperidin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9-5-3-4-7-11(9)8-6-10(12)13-2/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCRNZVEJBXMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2561679.png)

![(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2561692.png)

![3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid](/img/structure/B2561696.png)

![3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2561697.png)